Benzofuran-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

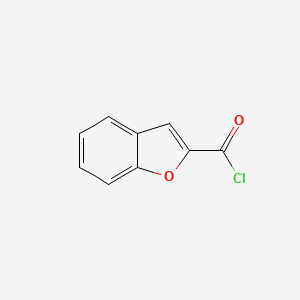

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194515 | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-28-6 | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41717-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzofuran-2-carbonyl chloride (CAS: 41717-28-6) for Advanced Chemical Synthesis

Executive Summary: Benzofuran-2-carbonyl chloride is a pivotal reagent in organic synthesis, serving as a highly reactive building block for the introduction of the benzofuran-2-carbonyl moiety into a diverse range of molecular scaffolds. Its utility is most pronounced in the fields of medicinal chemistry, drug development, and materials science, where the benzofuran core is a common pharmacophore and functional motif. This guide provides a comprehensive technical overview of its chemical properties, reliable synthesis protocols, mechanistic insights into its reactivity, key applications, and critical safety procedures for its handling and storage.

Core Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as 2-Benzofurancarbonyl chloride and Coumarilic acid chloride, is a bifunctional organic molecule featuring a benzofuran ring system and a reactive acyl chloride group.[1][2] This combination makes it an invaluable intermediate for synthetic chemists.[1] The compound typically appears as a white to light yellow crystalline solid.[2][3] It is soluble in common organic solvents but is insoluble in water, with which it can react.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41717-28-6 | [1][3][4][5] |

| Molecular Formula | C₉H₅ClO₂ | [1][3][5] |

| Molecular Weight | 180.59 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][3] |

| Melting Point | 53-57 °C | [5] |

| Boiling Point | 260.8 °C at 760 mmHg | [3] |

| SMILES | ClC(=O)c1cc2ccccc2o1 | [5] |

| InChI Key | ZJDRDTZQVOCKPI-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, Benzofuran-2-carboxylic acid. While several chlorinating agents can be employed, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild reaction conditions and the formation of exclusively gaseous byproducts, which simplifies purification.[4][6][7]

The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[8] This reagent is the active species that converts the carboxylic acid to the highly reactive acyl chloride, regenerating the DMF catalyst in the process.[8] The thermodynamic driving force for the reaction is strong, as the byproducts are the stable gases carbon dioxide (CO₂) and carbon monoxide (CO).[7]

References

- 1. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

The Lynchpin of Benzofuran-Based Drug Discovery: A Technical Guide to Benzofuran-2-Carbonyl Chloride

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the privileged heterocyclic scaffolds, the benzofuran moiety is a recurring motif in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a crucial reagent in this field: benzofuran-2-carbonyl chloride. Its high reactivity and versatility make it an indispensable tool for introducing the benzofuran core into a wide array of molecular architectures, paving the way for the discovery of new pharmaceutical agents.[3][4]

This document will delve into the essential physical and chemical properties of this compound, provide detailed protocols for its synthesis and handling, explore its reactivity with a focus on mechanistic principles, and showcase its application in the synthesis of medicinally relevant compounds.

Core Characteristics of this compound

This compound, also known by synonyms such as 2-benzofuroyl chloride and coumarilic acid chloride, is a crystalline solid at room temperature, typically appearing as a white to light yellow powder.[5][6] Its utility as a synthetic intermediate is underscored by its solubility in a range of common organic solvents.[3] However, it is crucial to note its insolubility and reactivity with water, a characteristic that dictates handling and reaction conditions.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are essential for designing synthetic protocols, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 41717-28-6 | [3] |

| Molecular Formula | C₉H₅ClO₂ | [3] |

| Molecular Weight | 180.59 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 53-57 °C | [8] |

| Boiling Point | 260.8 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

Synthesis and Handling: A Practical Approach

The synthesis of this compound is most commonly achieved through the reaction of its parent carboxylic acid, benzofuran-2-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the volatile nature of their byproducts.[2][9][10]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol outlines a standard laboratory procedure for the preparation of this compound. The causality behind the chosen conditions lies in the need to drive the reaction to completion while minimizing side reactions and facilitating purification.

Diagrammatic Workflow of Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzofuran-2-carboxylic acid in an anhydrous solvent such as toluene or dichloromethane. The use of an anhydrous solvent is critical to prevent the hydrolysis of the product.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile formation of a variety of derivatives, including esters, amides, and ketones.[3]

Nucleophilic Acyl Substitution: The Core Reaction

The primary reaction pathway for this compound is nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Generalized Reaction Scheme

Caption: General scheme of nucleophilic acyl substitution with this compound.

The choice of nucleophile dictates the final product. For instance, reaction with an alcohol in the presence of a base will yield the corresponding ester, while reaction with a primary or secondary amine will produce the respective amide. These amide and ester derivatives of benzofuran-2-carboxylic acid have been investigated for their cytotoxic activities against human cancer cell lines.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran ring system. The chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, which is expected to be significantly downfield (in the range of 160-180 ppm) due to the electron-withdrawing effect of the oxygen and chlorine atoms.[11] The other aromatic carbons of the benzofuran moiety will appear in the typical aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acid chloride. This peak is typically observed at a higher frequency than that of a corresponding ketone or carboxylic acid, generally in the range of 1750-1815 cm⁻¹.[12][13]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl group, leading to characteristic fragment ions. Studies on similar 2-aroylbenzofuran derivatives have shown that the fragmentation often proceeds through the formation of stable acylium ions.[14]

Applications in Drug Discovery and Development

The benzofuran scaffold is a key component in numerous clinically used drugs and biologically active molecules.[2][15] this compound serves as a pivotal intermediate in the synthesis of many of these compounds.

Synthesis of Amiodarone and Dronedarone Analogues

Amiodarone and Dronedarone are antiarrhythmic agents that feature a benzofuran core.[4] The synthesis of these and related compounds often involves the introduction of a side chain at the 2-position of the benzofuran ring, a transformation that can be efficiently achieved using this compound or its derivatives. For instance, Friedel-Crafts acylation reactions utilizing this compound can be employed to attach the benzofuran moiety to other aromatic systems, a key step in the synthesis of these complex molecules.[10]

A Versatile Precursor for Bioactive Molecules

Beyond antiarrhythmic drugs, benzofuran derivatives synthesized from this compound have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The ability to readily form amide and ester linkages allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of benzofuran-containing molecules. Its well-defined physical properties, predictable reactivity, and established synthetic utility make it an invaluable tool for researchers in the pharmaceutical and life sciences. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tdcommons.org [tdcommons.org]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 41717-28-6 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 11. Cshifts [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Cornerstone of Benzofuran-Based Drug Discovery: A Technical Guide to Benzofuran-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are ubiquitous in nature and form the structural core of numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. At the heart of synthesizing a vast library of these valuable derivatives lies a key intermediate: Benzofuran-2-carbonyl chloride. This highly reactive molecule serves as a versatile building block, enabling the facile introduction of the benzofuran-2-carboxamide moiety into diverse molecular architectures. This guide provides an in-depth examination of the molecular structure, properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its use in contemporary drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1][2] Its molecular structure consists of a planar benzofuran ring system with a carbonyl chloride group attached at the 2-position. The high reactivity of this compound is primarily attributed to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

Structural and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClO₂ | [1][3] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 41717-28-6 | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 53-57 °C | [2] |

| Boiling Point | 260.8 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring. A distinct downfield shift for the proton at the 3-position of the furan ring is anticipated due to the electron-withdrawing effect of the adjacent carbonyl group.

-

¹³C NMR: The spectrum will feature a characteristic signal for the carbonyl carbon at a significantly downfield chemical shift (typically in the range of 160-170 ppm). Other signals will correspond to the carbons of the benzofuran ring system.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretching vibration of an acid chloride is expected in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the aromatic C-H and C=C stretching vibrations of the benzofuran ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 180.59 g/mol ). The isotopic pattern of the molecular ion, with a prominent M+2 peak at about one-third the intensity of the M⁺ peak, will be indicative of the presence of a chlorine atom.

Part 2: Synthesis and Reactivity

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of a wide array of benzofuran derivatives, particularly amides, esters, and ketones.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of benzofuran-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the final product.

Causality of Experimental Choices:

-

Thionyl Chloride as Reagent: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

-

Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction proceeds at a reasonable rate to completion.

-

Removal of Excess Thionyl Chloride: Excess thionyl chloride is a volatile liquid and can be easily removed under reduced pressure. This is a crucial step to ensure the purity of the resulting acid chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add benzofuran-2-carboxylic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (approximately 2.0-3.0 eq). The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive and toxic fumes.

-

The resulting crude this compound can be used directly for subsequent reactions or purified further by distillation under reduced pressure or recrystallization.

Reactivity and Application in Amide Synthesis

The carbonyl chloride group of this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. The reaction with primary and secondary amines to form benzofuran-2-carboxamides is a particularly valuable transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[5]

Mechanism of Amide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-Phenylbenzofuran-2-carboxamide

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of aniline (1.0-1.1 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.

-

Add the aniline/triethylamine solution dropwise to the cooled solution of this compound with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude N-phenylbenzofuran-2-carboxamide can be purified by recrystallization or column chromatography on silica gel.

Part 3: Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key transformations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Benzofuran-2-carbonyl chloride solubility data

An In-depth Technical Guide to the Solubility of Benzofuran-2-carbonyl Chloride

Introduction

This compound (CAS No. 41717-28-6) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules. Its unique structure, featuring a benzofuran core coupled with a highly reactive acyl chloride moiety, makes it indispensable for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] The efficiency, yield, and success of synthetic routes employing this intermediate are fundamentally dependent on its behavior in solution. A thorough understanding of its solubility is not merely a matter of convenience; it is a critical parameter that dictates solvent selection, reaction kinetics, purification strategies, and overall process viability.

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond simple qualitative statements, we delve into the physicochemical principles governing its solubility, present available data, and offer a robust, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For this compound, the key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41717-28-6 | [1][2][3] |

| Molecular Formula | C₉H₅ClO₂ | [1][2][3] |

| Molecular Weight | 180.59 g/mol | [3][4] |

| Appearance | White to light yellow crystalline solid/powder | [3] |

| Melting Point | 53-57 °C | [3][4] |

| Boiling Point | 260.8 °C at 760 mmHg | [3] |

| Density | 1.36 g/cm³ | [3] |

The molecule's structure combines a moderately polar benzofuran ring system with a highly polar and reactive acyl chloride group.[2] This dual nature suggests that its solubility will be highest in organic solvents that can effectively solvate both the aromatic and the acyl portions of the molecule. Crucially, the acyl chloride functional group is highly susceptible to nucleophilic attack, especially by protic species like water, alcohols, and primary/secondary amines.[5] This reactivity means that for protic solvents, the compound does not truly "dissolve" but rather reacts, precluding their use as solvents for most applications.

Caption: Key factors influencing the solubility of this compound.

Solubility Profile: A Practical Summary

Direct quantitative solubility data for this compound is not widely published in peer-reviewed literature. The available information is primarily qualitative, derived from supplier safety data sheets and established chemical principles of acyl halides.[5]

| Solvent | Solvent Type | Expected Solubility | Rationale & Commentary |

| Water | Protic | Insoluble (Reacts) | Insoluble and reacts, often violently, via hydrolysis to form benzofuran-2-carboxylic acid and HCl.[1][6] Cannot be used as a solvent. |

| Alcohols (Methanol, Ethanol) | Protic | Reacts | Rapidly reacts via alcoholysis to form the corresponding ester. Not suitable as a solvent.[5] |

| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble | Supplier data indicates slight solubility, which can be enhanced with sonication.[4][7] A common solvent for reactions involving acyl chlorides. |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Similar to chloroform, it is a suitable polar aprotic solvent.[4][7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity and ability to dissolve many organic reagents without reacting. Often a preferred solvent for acylation reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Generally a good solvent for a wide range of organic compounds. Care must be taken to use anhydrous THF, as residual water will react. |

| Toluene | Nonpolar | Slightly to Sparingly Soluble | As a nonpolar solvent, it is less effective at solvating the polar acyl chloride group. Solubility is likely limited but may be sufficient for some slurry-based reactions. |

| Hexanes / Heptane | Nonpolar | Sparingly Soluble / Insoluble | Poor solvents for this compound. Can be used as anti-solvents for precipitation or recrystallization. |

Expert Insight: The term "soluble in organic solvents" is a common but imprecise descriptor.[1][5] For this compound, the most effective solvents are anhydrous polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). The slight solubility in acetonitrile and chloroform suggests that while they can be used, achieving higher concentrations may require heating or result in a slurry.[4][7]

Experimental Protocol for Solubility Determination

To generate precise, application-specific solubility data, direct empirical measurement is essential. The following protocol describes a robust isothermal equilibrium method, designed to yield reliable data while accounting for the compound's reactivity.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The requirement for an inert atmosphere and anhydrous solvents directly addresses the known reactivity of the acyl chloride group.[4] The inclusion of an equilibrium period ensures that the measurement reflects true thermodynamic solubility, not just a kinetically trapped supersaturated state.

Objective

To determine the saturation solubility of this compound in a chosen anhydrous organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (purity ≥ 97%)

-

Anhydrous solvent of choice (e.g., DCM, THF)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical balance (± 0.1 mg)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Rationale: this compound is moisture-sensitive.[4] Excluding atmospheric moisture is critical to prevent hydrolysis, which would consume the solute and yield inaccurate results.

-

Procedure: Place several clean, dry vials in a desiccator under vacuum and backfill with inert gas. Transfer the vials to a glove box or use a Schlenk line for all subsequent manipulations.

-

-

Sample Preparation:

-

Rationale: A gravimetric approach ensures precise quantification of both solute and solvent.

-

Procedure: To each vial, add a pre-weighed amount of solvent (e.g., 2.00 mL, mass calculated from density). Then, add an excess amount of this compound to ensure that a saturated solution is formed and solid remains. Cap the vials tightly.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium property. The system must be given sufficient time at a constant temperature for the rates of dissolution and precipitation to become equal.

-

Procedure: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Stir the slurries vigorously for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Extraction and Filtration:

-

Rationale: It is crucial to separate the saturated supernatant from the excess solid without altering the temperature or composition. Filtration removes undissolved particles that would inflate the measured concentration.

-

Procedure: After the equilibration period, stop stirring and allow the excess solid to settle for 1-2 hours inside the temperature bath. Carefully draw a known volume of the clear supernatant into a syringe pre-warmed to the experimental temperature and fitted with a 0.22 µm PTFE filter. Immediately dispense the filtered solution into a pre-weighed volumetric flask.

-

-

Gravimetric and Chromatographic Analysis:

-

Rationale: HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution.

-

Procedure:

-

Determine the mass of the collected supernatant.

-

Dilute the sample accurately with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the precise concentration (e.g., in mg/mL).

-

-

-

Calculation:

-

Rationale: Convert the measured concentration into standard solubility units.

-

Procedure:

-

Solubility (mg/mL) = (Concentration from HPLC) × (Dilution Factor)

-

Solubility (g/100g solvent) = [Mass of Solute / Mass of Solvent] × 100

-

-

References

- 1. Page loading... [guidechem.com]

- 2. CAS 41717-28-6: 2-Benzofurancarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 41717-28-6 [chemicalbook.com]

- 5. teachy.ai [teachy.ai]

- 6. youtube.com [youtube.com]

- 7. 41717-28-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Synthetic Utility and Inherent Risks of Benzofuran-2-carbonyl Chloride

An In-depth Technical Guide to the Safe Handling of Benzofuran-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable reagent in organic synthesis, widely utilized by researchers in pharmaceutical and agrochemical development.[1] Its utility stems from the reactive acyl chloride group attached to a benzofuran core, a privileged scaffold in medicinal chemistry.[2] This structure allows for the straightforward introduction of the benzofuran-2-carbonyl moiety into various molecules through reactions with nucleophiles, forming esters, amides, and other derivatives.[1][2] However, the very reactivity that makes it a powerful synthetic tool also imbues it with significant hazards. As an acyl chloride, it is inherently corrosive and moisture-sensitive, demanding rigorous safety protocols and handling procedures to mitigate risks of chemical burns, respiratory tract damage, and violent reactions.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles. It is designed to equip laboratory personnel with the knowledge to work with this compound safely, moving beyond mere procedural steps to explain the causality behind each critical precaution.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are its corrosivity, reactivity with water, and potential for causing severe irritation upon contact.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 41717-28-6 | [3] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [4] |

| Appearance | White to light yellow or brown crystalline solid/powder | [1][2][3] |

| Melting Point | 53-57 °C | [4] |

| Boiling Point | 260.8 °C at 760 mmHg | [3] |

| Reactivity | Moisture-sensitive; reacts with water | [5] |

GHS Hazard Profile

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H314 - Causes severe skin burns and eye damage: This is the primary hazard. As an acyl chloride, it readily hydrolyzes upon contact with moisture (e.g., on skin or in eyes) to form benzofuran-2-carboxylic acid and hydrochloric acid (HCl), causing immediate and severe chemical burns.[5]

-

H319 - Causes serious eye irritation: Even minor exposure to the eyes can lead to significant irritation and potential long-term damage.[4]

-

May be harmful if swallowed, inhaled, or absorbed through the skin. [1]

The corresponding GHS pictogram is the GHS07 (Exclamation Mark) for irritation, though the corrosive nature implies a GHS05 (Corrosion) pictogram is also highly relevant.[4]

Key Incompatibilities

To prevent dangerous reactions, this compound must be stored and handled away from incompatible materials. The principal incompatibility is with water and protic solvents (e.g., alcohols) , which will lead to a vigorous, exothermic reaction generating corrosive hydrogen chloride gas.[5][6]

Other major incompatibilities include:

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety, known as the hierarchy of controls, is essential. This framework prioritizes the most effective measures first.

Engineering Controls

These are the first and most effective line of defense as they physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[6][8] This contains vapors and dust, preventing inhalation.

-

Inert Atmosphere: For reactions and storage, using an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of the compound by atmospheric moisture.[5][6]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[9][10] Their location should be known to all personnel working in the area.

Administrative Controls

These are work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all users.

-

Restricted Access: Work with this compound should be restricted to designated areas within the laboratory.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses related to this chemical.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes and dust. A face shield is crucial when handling larger quantities.[6][11] |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check manufacturer's glove compatibility charts.[11][12] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[12] |

| Respiratory | Not typically required if used in a fume hood. For spills or emergencies, a NIOSH-approved respirator with an appropriate cartridge for acid gases is necessary. | [6][7] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable.

Storage

-

Container: Store in the original, tightly sealed container.[11]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen).[5] Many suppliers package it under inert gas.

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5] A freezer at -20°C is recommended for long-term stability.[13]

-

Segregation: Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[5][6]

Step-by-Step Weighing and Dispensing Protocol

This workflow minimizes exposure and prevents contamination.

-

Preparation: Before retrieving the chemical, ensure full PPE is worn and the chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, reaction vessel) inside the hood.

-

Equilibration: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

-

Dispensing: Conduct the transfer quickly but carefully. Use a clean, dry spatula. Weigh the solid directly into the reaction vessel under a positive pressure of inert gas if possible.

-

Sealing: Immediately and tightly cap the stock bottle. Parafilm or vinyl tape can be used to further seal the cap for storage.

-

Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the chemical.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Exposure Response

| Exposure Route | Immediate Action | Follow-Up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] | Seek immediate medical attention.[5][11] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][14] | Seek immediate medical attention.[11][15] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. | Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][14] | Seek immediate medical attention.[5] |

Spill Management

A spill of this compound is a serious incident that requires a calm and systematic response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 41717-28-6: 2-Benzofurancarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound 97 41717-28-6 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. actenviro.com [actenviro.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aksci.com [aksci.com]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. 41717-28-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 41717-28-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

An In-depth Technical Guide to the Electrophilic Substitution of Benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran is a vital heterocyclic compound, with its fused benzene and furan ring system forming the core of numerous natural products and pharmacologically active molecules.[1][2][3][4] Its derivatives have garnered significant attention in the pharmaceutical and pesticide industries due to their promising antibacterial, antimicrobial, antitumor, and antidiabetic activities.[5] A fundamental understanding of the electrophilic substitution reactions of benzofuran is therefore crucial for the synthesis and functionalization of this important scaffold, enabling the development of novel therapeutic agents and materials.[6] This guide provides a comprehensive overview of the core principles governing the electrophilic substitution of benzofuran, including its reactivity, regioselectivity, and key synthetic transformations.

Electronic Structure and Reactivity

The reactivity of benzofuran in electrophilic aromatic substitution (EAS) is dictated by the electron-donating nature of the oxygen heteroatom. The lone pair of electrons on the oxygen atom participates in the π-electron system of the molecule, increasing the electron density of the furan ring and making it more susceptible to attack by electrophiles compared to benzene.

The general order of reactivity for five-membered heterocyclic compounds in EAS is Pyrrole > Furan > Thiophene > Benzene.[7][8][9] The greater reactivity of these heterocycles compared to benzene stems from the ability of the heteroatom to stabilize the positive charge in the reaction intermediate (the σ-complex or arenium ion) through resonance.[7]

While benzofuran is more reactive than benzene, the fusion of the benzene ring to the furan ring reduces the overall reactivity compared to furan itself. This is because the benzene ring withdraws some electron density from the furan ring.

Regioselectivity: C2 versus C3 Attack

Electrophilic substitution on the benzofuran ring predominantly occurs on the furan moiety rather than the benzene ring. Within the furan ring, there are two possible sites for electrophilic attack: the C2 and C3 positions. The regioselectivity of the reaction is a nuanced outcome of the relative stabilities of the cationic intermediates formed upon attack at each position.

-

Attack at the C2 position: The positive charge in the resulting σ-complex can be effectively delocalized onto the benzene ring, creating a stable benzylic-type carbocation.[10][11]

-

Attack at the C3 position: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[10][11]

The preferred position of attack often depends on the specific electrophile and the reaction conditions. However, a general trend is observed where many electrophilic substitutions, such as nitration and formylation, preferentially occur at the C2 position.[10] This preference is attributed to the significant stabilization provided by the benzene ring to the intermediate formed during C2 attack.[10][11] In contrast, for indole, the isoelectronic analogue of benzofuran, electrophilic attack preferentially occurs at the C3 position due to the greater ability of the less electronegative nitrogen atom to stabilize the adjacent positive charge.[10][11]

Key Electrophilic Substitution Reactions

A variety of electrophiles can be introduced onto the benzofuran ring, leading to a diverse array of functionalized derivatives.

Halogenation

Halogenated benzofurans are important intermediates in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions.[12]

Reaction Conditions: The bromination of benzofuran and its derivatives can be investigated using reagents like bromine in carbon disulfide at low temperatures.[13] The reaction often proceeds through the formation of an adduct between the halogen and the benzofuran.[13]

Mechanism: The reaction mechanism involves the initial formation of a halogen-benzofuran adduct, which then decomposes to yield the ring-halogenated product.[13]

Nitration

Nitration introduces a nitro group onto the benzofuran ring, a versatile functional group that can be further transformed into other functionalities.

Reaction Conditions: Due to the sensitivity of the furan ring to strong acids, mild nitrating agents are typically employed. A common reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, often at low temperatures.[7]

Outcome: Nitration of benzofuran generally yields 2-nitrobenzofuran.[14]

Sulfonation

Sulfonation introduces a sulfonic acid group onto the benzofuran ring.

Reaction Conditions: Treatment of benzofuran with sulfuric acid leads to sulfonation.[14]

Outcome: The reaction typically yields benzofuran-2-sulfonic acid.[14] Benzofuran-2-sulfonyl chloride is also a commercially available reagent.[15] Sulfonated benzofuran derivatives have been explored as potent inhibitors of carbonic anhydrases.[16]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the benzofuran nucleus, providing access to ketone derivatives that are valuable synthetic intermediates.[17]

Reaction Conditions: The reaction is typically carried out using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[17]

Regioselectivity: Friedel-Crafts acylation of benzofuran can lead to a mixture of 2- and 3-acylbenzofurans, and achieving high regioselectivity can be challenging.[5] The regioselectivity can be influenced by the specific reagents and reaction conditions. For instance, the acylation of 2-phenylbenzofurans can result in mixtures of 3-, 4-, and 6-aroylbenzofurans.[18]

Experimental Protocol: Synthesis of 2-Acetylbenzofuran [17]

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane. The suspension is cooled to 0 °C.

-

Acylium Ion Formation: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred aluminum chloride suspension at 0 °C. The mixture is stirred for an additional 15-30 minutes.

-

Addition of Benzofuran: A solution of benzofuran in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the slow addition of crushed ice, followed by 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield 2-acetylbenzofuran.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[19][20][21]

Reaction Conditions: The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[21][22]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[22]

-

Electrophilic Attack: The electron-rich benzofuran ring attacks the Vilsmeier reagent.[22]

-

Intermediate Formation: An iminium intermediate is formed after the loss of a chloride ion.[22]

-

Hydrolysis: Subsequent hydrolysis of the iminium intermediate yields the corresponding aldehyde.[22]

Outcome: Formylation of benzofuran typically occurs at the C2 position.

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the electrophilic substitution of benzofuran, highlighting the formation of the crucial σ-complex intermediate.

Caption: General mechanism of electrophilic aromatic substitution on benzofuran.

Regioselectivity: Intermediates for C2 and C3 Attack

This diagram visualizes the resonance structures of the intermediates formed during electrophilic attack at the C2 and C3 positions of benzofuran, providing a basis for understanding the observed regioselectivity.

Caption: Intermediates for electrophilic attack at C2 and C3 of benzofuran.

Workflow for Friedel-Crafts Acylation

The following workflow diagram outlines the key steps involved in a typical Friedel-Crafts acylation of benzofuran.

Caption: Experimental workflow for the Friedel-Crafts acylation of benzofuran.

Summary of Reaction Conditions

The following table summarizes typical conditions for various electrophilic substitution reactions of benzofuran.

| Reaction | Electrophile Source | Catalyst/Conditions | Typical Product(s) |

| Halogenation | Br₂ in CS₂ | Low temperature | 2-Bromo and/or 3-Bromobenzofuran |

| Nitration | HNO₃ / Acetic Anhydride | Low temperature | 2-Nitrobenzofuran |

| Sulfonation | H₂SO₄ | - | Benzofuran-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride / Anhydride | Lewis Acid (e.g., AlCl₃) | 2-Acyl and/or 3-Acylbenzofuran |

| Vilsmeier-Haack Formylation | DMF / POCl₃ | - | 2-Formylbenzofuran |

Conclusion

The electrophilic substitution of benzofuran is a cornerstone of its synthetic chemistry, providing a versatile toolkit for the introduction of a wide range of functional groups. The interplay of electronic effects governs the reactivity and regioselectivity of these transformations, with a general preference for substitution at the C2 position of the furan ring. A thorough understanding of the underlying mechanisms and reaction conditions is paramount for researchers and drug development professionals seeking to harness the synthetic potential of the benzofuran scaffold in the creation of novel and impactful molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. bepls.com [bepls.com]

- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 9. quora.com [quora.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. 1-BENZOFURAN-2-SULFONYL CHLORIDE CAS#: 17070-58-5 [amp.chemicalbook.com]

- 16. Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. cris.unibo.it [cris.unibo.it]

- 19. ijpcbs.com [ijpcbs.com]

- 20. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 21. jk-sci.com [jk-sci.com]

- 22. youtube.com [youtube.com]

The Architect's Guide to Benzofuran Synthesis: A Starting Material-Centric Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Clinically approved drugs such as the antiarrhythmic agent dronedarone and the gout treatment benzbromarone underscore the therapeutic importance of this heterocyclic system.[3] This guide provides a deep dive into the synthetic architecture of benzofurans, structured not by named reactions, but by the fundamental building blocks—the starting materials—from which these vital compounds are constructed. This approach is designed to offer researchers a strategic, causality-driven perspective on synthetic design, enabling them to select the most logical and efficient pathway based on precursor availability and desired substitution patterns.

Section 1: The Phenolic Core - Versatile Precursors for Benzofuran Assembly

Phenols are among the most abundant and cost-effective aromatic starting materials, making them a cornerstone of benzofuran synthesis. Methodologies leveraging phenols typically involve two key strategic steps: installation of a side chain at the ortho position to the hydroxyl group, followed by an intramolecular cyclization.

O-Alkylation and Subsequent Cyclization: A Classic Strategy

A foundational approach involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to forge the furan ring.[4] This two-step process offers a high degree of control and predictability.

Causality in Experimental Design: The choice of base and solvent in the initial O-alkylation step is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting self-condensation of the α-haloketone. The subsequent cyclization is typically acid-catalyzed, often using strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which facilitate an intramolecular Friedel-Crafts-type reaction or dehydration.[5]

Workflow: Synthesis from Phenols and α-Haloketones

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

The Enduring Scaffold: A Technical Guide to the History and Discovery of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are ubiquitous in nature and have demonstrated a vast spectrum of biological activities, leading to their development as crucial therapeutic agents.[2][3][4][5] This guide provides an in-depth exploration of the history of benzofuran, from its initial discovery to the evolution of its synthesis. We will delve into the causal relationships behind key experimental choices in synthetic strategies, examine the discovery of pivotal benzofuran-containing natural products, and trace the development of landmark drugs. This document is designed to serve as a comprehensive resource, offering both historical context and practical insights for professionals engaged in the ongoing discovery and application of these remarkable compounds.

A Serendipitous Beginning: The Historical Unveiling of the Benzofuran Core

The journey of benzofuran is intrinsically linked to the study of coumarins, a class of natural products known for their characteristic sweet scent, reminiscent of new-mown hay.[6]

From Tonka Beans to a New Substance: The Discovery of Coumarin

The story begins in 1820 when coumarin was first isolated from tonka beans.[7][8] Initially, it was mistaken for benzoic acid, but French chemist Nicolas Jean-Baptiste Gaston Guibourt later identified it as a distinct compound, naming it coumarine.[7] The name itself is derived from "coumarou," the French term for the tonka bean.[7] While coumarin itself is not an anticoagulant, the discovery of its derivative, dicoumarol, from spoiled sweet clover hay led to the development of the widely used anticoagulant drug warfarin, highlighting the therapeutic potential hidden within this class of molecules.[8][9]

A Foundational Transformation: Perkin's Rearrangement

The pivotal moment in benzofuran chemistry arrived in 1870 with the work of English chemist William Henry Perkin.[10] While investigating coumarins, Perkin discovered that 3-halocoumarins could be converted into benzofuran-2-carboxylic acids through a ring contraction reaction in the presence of a base.[10][11] This reaction, now famously known as the Perkin Rearrangement , was the first reported synthesis of the benzofuran scaffold and laid the groundwork for future explorations into this new class of heterocyclic compounds.[10][11][12]

The causality behind this discovery lies in the reactivity of the coumarin lactone ring. The hydroxide base catalyzes the opening of the lactone, and the resulting phenoxide anion then attacks the vinyl halide, leading to the formation of the more stable five-membered furan ring.[11]

The Art of the Build: Evolution of Benzofuran Synthesis

The initial discovery by Perkin opened the floodgates for chemists to devise new and more efficient methods for constructing the benzofuran nucleus. The drive for these innovations has always been rooted in the need for higher yields, greater substrate scope, and the ability to introduce specific functional groups to modulate biological activity.

Classical Methodologies

Beyond the Perkin Rearrangement, other classical methods were developed. A common early approach involved the reaction of salicylaldehyde with α-haloketones or ethyl chloroacetate.[13] These methods, while foundational, often required harsh conditions and were limited in the diversity of substituents that could be introduced.

The Dawn of Catalysis: Modern Synthetic Strategies

The advent of transition metal catalysis revolutionized benzofuran synthesis, offering milder reaction conditions and unprecedented control over the final product.

Palladium and copper catalysts have become indispensable tools. A prominent example is the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization.[13][14] This method is highly versatile, allowing for the synthesis of a wide range of 2-substituted benzofurans.[12] The choice of a palladium catalyst is driven by its efficiency in C-C bond formation, while the copper co-catalyst facilitates the activation of the alkyne.[13][14]

Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans

-

Reactant Preparation: To a flame-dried Schlenk flask, add 2-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), (PPh₃)₂PdCl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous triethylamine (5 mL). The triethylamine acts as both a solvent and a base to neutralize the HI formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The mild conditions are a key advantage of this catalytic system.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-arylbenzofuran.

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic routes. This includes one-pot reactions that minimize waste by combining multiple steps into a single procedure. For example, a one-pot synthesis has been reported that treats salicylaldehydes, amines, and calcium carbide (to generate the alkyne in situ) with a copper catalyst in an aqueous solvent system.[13][14]

Visualization of Synthetic Pathways

To better illustrate these transformations, the following diagrams outline key synthetic workflows.

Caption: Perkin Rearrangement Workflow

Caption: Sonogashira Coupling for Benzofuran Synthesis

Nature's Blueprint: Benzofurans in the Wild

Benzofuran derivatives are widely distributed throughout the plant kingdom, often serving as defense mechanisms against predators and pathogens.[7][12] The Moraceae (mulberry) family is a particularly rich source of these compounds.[14] Many naturally occurring benzofurans exhibit potent biological activities, which has inspired the development of synthetic analogs.[15]

| Naturally Occurring Benzofuran | Natural Source | Key Biological Activity |

| Psoralen & Angelicin | Psoralea corylifolia (Furocoumarins) | Photosensitizers used in treating skin diseases like psoriasis.[2][14] |

| Ailanthoidol | Zanthoxylum ailanthoides | Immunosuppressive, anticancer, and antiviral activities. |

| Eupatarone | Eupatorium sternbergianum | Anti-inflammatory.[15] |

| Sanggenon D | Cortex Mori (Mulberry Root Bark) | Neuroprotective effects.[4] |

These natural products validate the benzofuran scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

From Bench to Bedside: Landmark Benzofuran Drugs

The journey from a naturally occurring scaffold or a synthetic methodology to a clinically approved drug is long and arduous. The benzofuran core is present in several important therapeutic agents, two of which are highlighted below for their significant impact on medicine.

Amiodarone: An Unexpected Journey in Antiarrhythmic Therapy

Amiodarone was first synthesized in 1961 as a coronary dilator for the treatment of angina.[16][17][18] Its development was inspired by khellin, a natural compound isolated from the medicinal plant Ammi visnaga, which had been used for centuries to treat various ailments, including chest pain.[19] Although initially intended for angina, amiodarone's potent antiarrhythmic properties were discovered, leading to its reintroduction and eventual FDA approval in 1985 for treating cardiac dysrhythmias.[16][20]

Amiodarone is classified as a class III antiarrhythmic agent, but it exhibits properties of all four Vaughan Williams classes.[18] Its primary mechanism involves prolonging the action potential duration in cardiac tissues, which helps to control irregular heartbeats.[16]

Vemurafenib: A Targeted Strike Against Melanoma

Vemurafenib (marketed as Zelboraf) represents a paradigm shift in cancer therapy towards personalized medicine.[21] It is a potent inhibitor of the B-Raf enzyme, a key component of the MAPK/ERK signaling pathway that regulates cell proliferation.[22]

In about 50-60% of melanomas, a specific mutation (V600E) occurs in the BRAF gene, leading to constitutive activation of this pathway and uncontrolled cancer cell growth.[21][22] Vemurafenib was specifically designed to target and inhibit this mutated BRAF V600E kinase.[22][23] By binding to the ATP-binding site of the mutated protein, it breaks the signaling cascade, leading to programmed cell death (apoptosis) in the cancer cells.[21][22][24] This targeted approach makes it highly effective in patients whose tumors harbor this specific mutation, but ineffective in those with wild-type BRAF.[21][24]

Caption: Vemurafenib's Mechanism of Action

Conclusion and Future Outlook

The history of the benzofuran ring system is a testament to the interplay between natural product chemistry, synthetic innovation, and medicinal application. From its origins in the study of coumarins to its central role in modern targeted cancer therapy, the benzofuran scaffold has proven to be remarkably versatile. The ongoing development of novel, efficient, and sustainable synthetic methods continues to expand the chemical space available for exploration.[13] As our understanding of biological pathways deepens, the "privileged" benzofuran scaffold will undoubtedly continue to serve as a foundational element in the design and discovery of the next generation of therapeutic agents.[25][26]

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]

- 7. Coumarin - Wikipedia [en.wikipedia.org]

- 8. Coumarin: The dual nature of a widespread plant compound â NaturalNews.com [naturalnews.com]

- 9. The story of the discovery of heparin and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. atlantis-press.com [atlantis-press.com]

- 16. Amiodarone: historical development and pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amiodarone Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Amiodarone - Wikipedia [en.wikipedia.org]

- 21. Vemurafenib - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 23. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 25. Biological and medicinal significance of benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note & Protocol: Synthesis of Benzofuran-2-carboxamides via Acylation of Amines with Benzofuran-2-carbonyl Chloride

Introduction: The Significance of the Benzofuran-2-carboxamide Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold are central to the development of drugs targeting a wide array of conditions, including cancer, microbial infections, and neurological disorders.[3][4] Among these, benzofuran-2-carboxamides represent a particularly valuable class of molecules. The amide linkage provides a crucial hydrogen bond donor/acceptor site, enabling precise interactions with biological targets.

The most direct and reliable method for synthesizing these high-value compounds is the acylation of primary or secondary amines with benzofuran-2-carbonyl chloride. This application note provides a comprehensive guide to this transformation, detailing the underlying chemical principles, a robust experimental protocol, and critical insights for troubleshooting and optimization.

Mechanistic Rationale and Theoretical Framework

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this purpose.[5][6]

2.1 The Nucleophilic Addition-Elimination Pathway

The carbon atom of the carbonyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] The reaction proceeds via a two-stage addition-elimination mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[8]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[7]

2.2 The Critical Role of the Base

The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[9] In the absence of a scavenger base, this acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Therefore, the inclusion of a base is mandatory.[10][11]

-

Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. In practice, a slight excess (1.1-1.5 equivalents) is often used to ensure the reaction goes to completion. For the acylation of amine hydro-chloride salts, an additional equivalent of base is needed to liberate the free amine.

-

Choice of Base:

-

Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in anhydrous organic solvents. They are strong enough to scavenge HCl but do not compete with the primary/secondary amine as a nucleophile.[12]

-

Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes increasing the reaction rate.[13][14]

-

Inorganic Bases (Schotten-Baumann Conditions): For reactions in biphasic systems (e.g., dichloromethane/water), an inorganic base like sodium hydroxide or sodium carbonate is dissolved in the aqueous phase.[15][16] This method is effective for simple amines and can simplify workup, as the base and its salt are easily removed by phase separation.[14][17][18]

-

Generalized Experimental Protocol